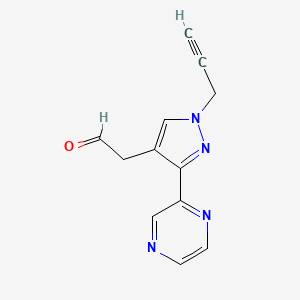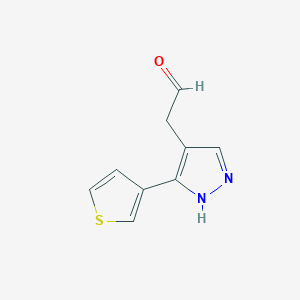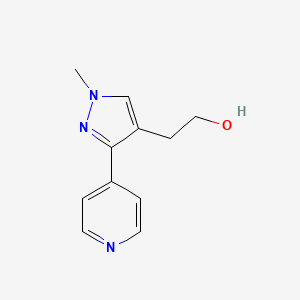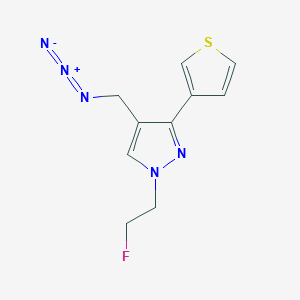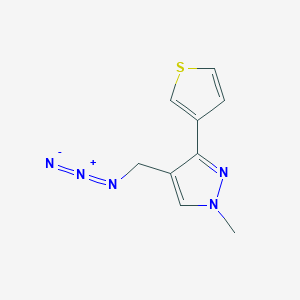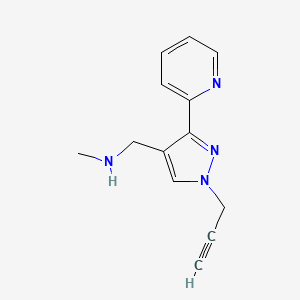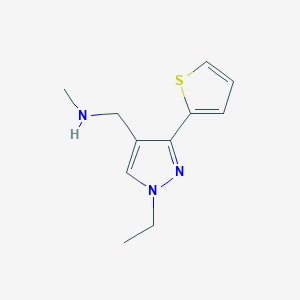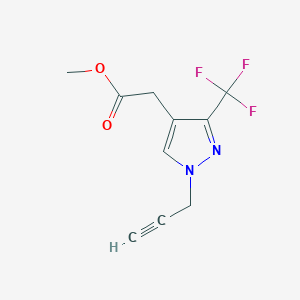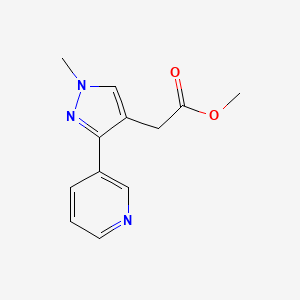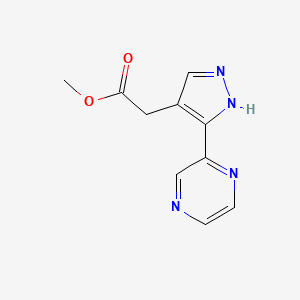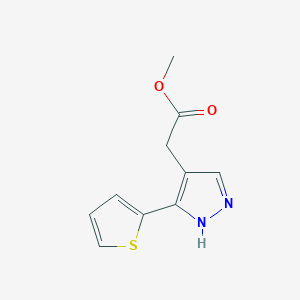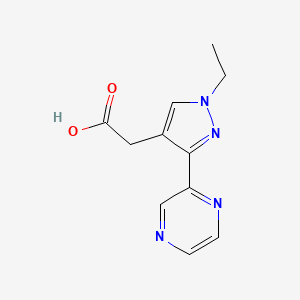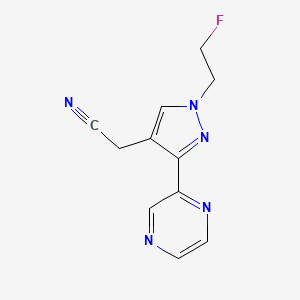
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile
Übersicht
Beschreibung
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile (2F-PEP) is an organic compound containing a pyrazol-4-ylacetonitrile moiety. It is a versatile and widely used compound in scientific research due to its many applications in organic synthesis, biochemistry, and physiology. This article will provide an overview of 2F-PEP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The chemistry of hexasubstituted pyrazolines, which are closely related to 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile, has been extensively studied due to its unique structural features. These compounds are synthesized from pentasubstituted 2H-pyrazoles, serving as key materials for generating a variety of highly substituted pyrazolines. Their applications range from facilitating the synthesis of hexasubstituted cyclopropanes to acting as oxygen-atom transfer reagents through autoxidation processes. Additionally, these pyrazolines can yield β-keto radicals upon thermal decomposition, providing routes for synthesizing 3-hydroxy-1,2-dioxolanes. Such chemistry underlines the potential of these compounds in synthetic organic chemistry and materials science (Baumstark, Vásquez, & Mctush-Camp, 2013).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole derivatives, including structures similar to this compound, are pivotal in medicinal chemistry. These compounds are recognized for their broad biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, highlighting their significance as pharmacophores in drug design and development. This versatility underscores the pyrazole moiety's role in the synthesis of biologically active compounds (Dar & Shamsuzzaman, 2015).
Cytochrome P450 Inhibitors
Research into compounds structurally related to this compound includes the development of selective chemical inhibitors for cytochrome P450 (CYP) isoforms, crucial for metabolizing a wide range of drugs. The selective inhibition of CYP isoforms can significantly impact drug-drug interactions and drug metabolism, highlighting the potential for these compounds in pharmaceutical sciences and pharmacokinetics (Khojasteh et al., 2011).
Pyrazole Derivatives in Agrochemical and Pharmaceutical Activities
Condensed pyrazole derivatives, akin to this compound, exhibit significant biological activities, making them valuable in pharmaceutical and agromedical fields. Their synthetic methods and biological activities have been extensively reviewed, with applications ranging from anti-inflammatory and antimicrobial agents to roles in cancer therapy. These derivatives' synthesis and application underscore their importance in developing new therapeutic agents (Li & Zhao, 2014).
Trifluoromethylpyrazoles in Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, related to the chemical structure of interest, have been explored for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group significantly influences the activity profile, emphasizing the role of such compounds in medicinal chemistry for designing novel agents with minimal side effects. This research direction reflects the ongoing efforts to exploit pyrazole derivatives' pharmacological potential (Kaur, Kumar, & Gupta, 2015).
Eigenschaften
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5/c12-2-6-17-8-9(1-3-13)11(16-17)10-7-14-4-5-15-10/h4-5,7-8H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRCITLCJLPBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



